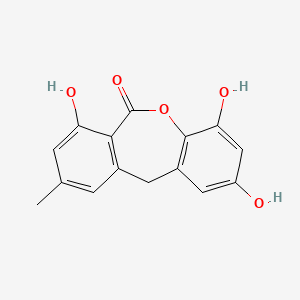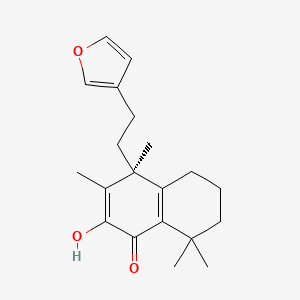
Isoleojaponin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoleojaponin is typically isolated from the ethanol extract of Leonurus japonicus . The isolation process involves chromatographic separation techniques to purify the compound . The molecular formula of this compound is C20H26O3, confirmed by NMR spectra and high-resolution electrospray ionization mass spectrometry .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, specifically the herb Leonurus japonicus .
Chemical Reactions Analysis
Types of Reactions: Isoleojaponin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Isoleojaponin has several scientific research applications:
Mechanism of Action
The mechanism of action of isoleojaponin involves its interaction with various molecular targets and pathways. Its unique cross-conjugated α,β-unsaturated ketone system allows it to participate in Michael addition reactions, potentially interacting with nucleophilic sites in biological molecules . This interaction can modulate biological pathways, leading to its observed therapeutic effects .
Comparison with Similar Compounds
Leojaponin: A labdane diterpene isolated from the same plant, Leonurus japonicus.
Halimane Diterpenoids: A group of diterpenes with similar structural features and biological activities.
Uniqueness: Isoleojaponin is unique due to its transformed skeleton compared to labdane-type compounds like leojaponin. The methyl group connected to C-10 in labdane diterpenes shifts to link with C-9 in this compound, and the double bonds of ring-B are rearranged . This structural transformation imparts distinct chemical and biological properties to this compound .
Properties
IUPAC Name |
(4S)-4-[2-(furan-3-yl)ethyl]-2-hydroxy-3,4,8,8-tetramethyl-6,7-dihydro-5H-naphthalen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-13-17(21)18(22)16-15(6-5-9-19(16,2)3)20(13,4)10-7-14-8-11-23-12-14/h8,11-12,21H,5-7,9-10H2,1-4H3/t20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEPPXAPCJSSRV-HXUWFJFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1(C)CCC3=COC=C3)CCCC2(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=C([C@]1(C)CCC3=COC=C3)CCCC2(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
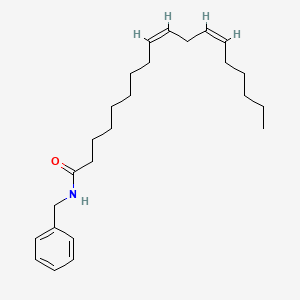
![[7,9,10,13-tetraacetyloxy-4-(acetyloxymethyl)-2-hydroxy-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] 3-phenylprop-2-enoate](/img/structure/B593446.png)
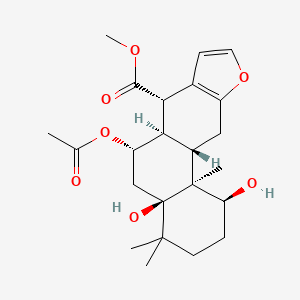

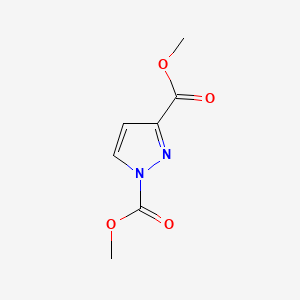
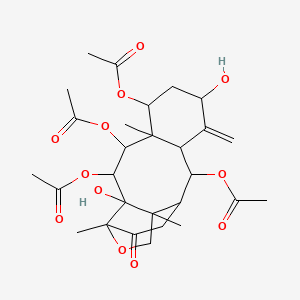
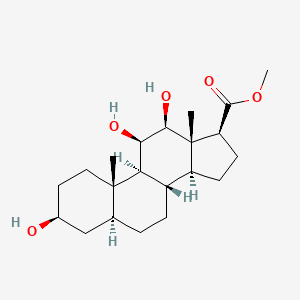
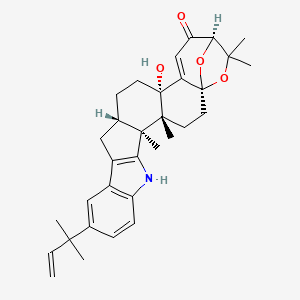
![4-[(4-acetyloxy-2',6,6,9a-tetramethyl-2-oxospiro[4,5,5a,7,8,9-hexahydronaphtho[2,1-e][1]benzofuran-3,6'-cyclohex-2-ene]-1'-yl)methyl]-8,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalene-4a-carboxylic acid](/img/structure/B593461.png)
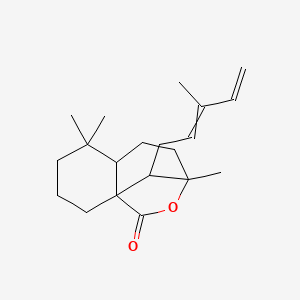
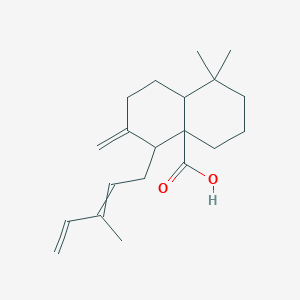
![[(E)-octadec-9-enyl] 4-hydroxybenzoate](/img/structure/B593464.png)
![5,6-Dihydro-7,4-(azenometheno)benzo[d]isoxazole](/img/structure/B593465.png)
